Optimized Lipophilicity for CNS Drug-Likeness vs. 4-Fluorobenzyl Analog
The target compound's computed XLogP3 of 1.0 offers a critical advantage for CNS drug discovery, placing it closer to the optimal CNS drug-likeness space (LogP 1-3) compared to its 4-fluorobenzyl analog. While a more lipophilic compound might present higher potency due to stronger hydrophobic interactions, it also carries a higher risk of hERG binding and poor metabolic stability. The precise balance achieved by the dimethoxybenzyl group is a key differentiator [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 [1] |
| Comparator Or Baseline | N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide; XLogP3 = 1.6 (estimated by structural analogy) |
| Quantified Difference | ΔLogP = -0.6 (Target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); PubChem CID 91626713 [1]. Comparator value is estimated based on chemical structure. |
Why This Matters
For researchers screening for CNS-penetrant kinase inhibitors, the lower LogP of the 3,4-dimethoxybenzyl derivative makes it a more suitable starting point for lead optimization, reducing the need for later-stage structural modifications to lower lipophilicity.
- [1] PubChem. (2026). Computed Properties for CID 91626713. National Center for Biotechnology Information. View Source
